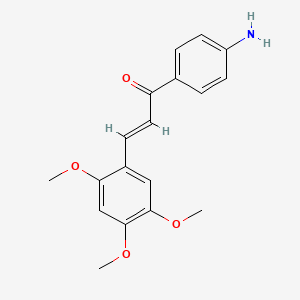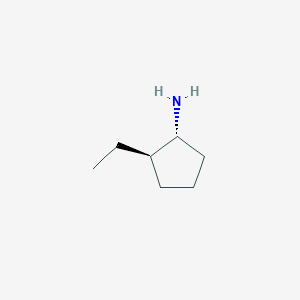
trans-2-Ethylcyclopentanamine
Vue d'ensemble
Description
Trans-2-Ethylcyclopentanamine is a chemical compound with the molecular formula C7H15N . It is a derivative of cyclopentanamine, where an ethyl group is attached to the 2nd carbon of the cyclopentane ring .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclopentane ring with an ethyl group and an amine group attached to the 2nd carbon . The conformational analysis of similar cycloalkanes suggests that the four valencies of carbon are directed toward the corners of a tetrahedron with the carbon atom at its center .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been studied. For instance, the [3+2] cycloaddition of 2-(alkenyloxy)cyclohex-2-enones to bridged cyclobutanes has been performed with high enantioselectivity .Applications De Recherche Scientifique
Pharmacological Applications of Related Compounds
1. Ethylene Action Inhibition in Plant Biology : Research on 1-Methylcyclopropene (1-MCP), a compound with inhibitory effects on ethylene action in plants, showcases a significant application in postharvest biology. Ethylene plays a crucial role in the ripening and senescence of fruits, vegetables, and flowers. The controlled application of 1-MCP has been shown to extend the shelf life and maintain the quality of these products by delaying ethylene-induced processes. This application underscores the importance of chemical intervention in agricultural science and food technology (Blankenship & Dole, 2003).
2. Therapeutic Potential in Cancer Treatment : The review of retinoids, including all-trans retinoic acid (RA) in cancer therapy, highlights the molecular mechanisms through which retinoids mediate gene expression to induce tumor cell differentiation, growth inhibition, and apoptosis. This body of research provides a foundation for utilizing chemical compounds in targeted cancer therapies, demonstrating the critical role of chemical compounds in medicinal chemistry and oncology (Smith et al., 1992).
3. Antimicrobial Properties of Chemical Compounds : The occurrence and toxicity of antibiotics in the aquatic environment review paper discusses the widespread use of antibiotics, their presence in various environmental compartments, and the potential ecotoxicological effects. This research is pivotal in understanding the environmental impact of chemical compounds and highlights the importance of developing sustainable pharmaceutical practices to mitigate risks to ecosystems and human health (Kovaláková et al., 2020).
4. Enhancing Safety and Quality of Fresh Produce : The stabilization and controlled release of gaseous/volatile active compounds like 1-MCP for the safety and quality improvement of fresh produce is another significant application. This research focuses on methods to extend the shelf life and maintain the freshness of agricultural products through innovative packaging solutions, reflecting the intersection of chemistry and food science (Chen et al., 2020).
Propriétés
IUPAC Name |
(1R,2R)-2-ethylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPCBSRNCHHKO-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



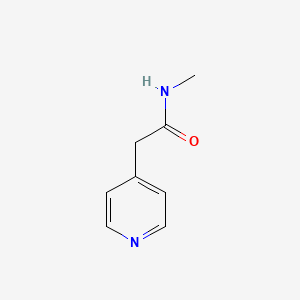
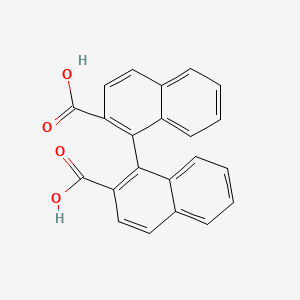

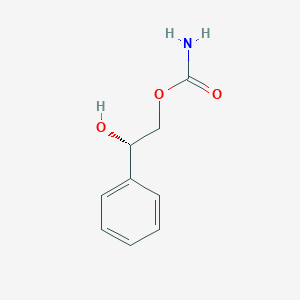
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3155664.png)
amine](/img/structure/B3155671.png)

